
2,2-Dimethyl-1-phenylcyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-phenylcyclopropan-1-ol is an organic compound with the molecular formula C11H14O It is a cyclopropane derivative with a phenyl group and two methyl groups attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenylcyclopropan-1-ol typically involves the reaction of phenylmagnesium bromide with 2,2-dimethylcyclopropanone. The reaction is carried out in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H5MgBr+C7H8O→C11H14O+MgBrOH
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1-phenylcyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-phenylcyclopropan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1-phenylcyclopropan-1-ol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique cyclopropane ring structure imparts strain, making it reactive towards various chemical transformations. The phenyl group can participate in π-π interactions and other non-covalent interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-1-phenylcyclopropan-1-ol can be compared with other similar compounds such as:
2,2-Dimethyl-1-phenylpropan-1-ol: Similar structure but lacks the cyclopropane ring.
2,2-Dimethyl-1-phenylcyclopropane: Similar structure but lacks the hydroxyl group.
1-Phenylcyclopropan-1-ol: Similar structure but lacks the two methyl groups.
The uniqueness of this compound lies in its combination of a cyclopropane ring, phenyl group, and hydroxyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
66448-76-8 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2,2-dimethyl-1-phenylcyclopropan-1-ol |
InChI |
InChI=1S/C11H14O/c1-10(2)8-11(10,12)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3 |
InChI-Schlüssel |
BOZXJPAGHROXOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1(C2=CC=CC=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


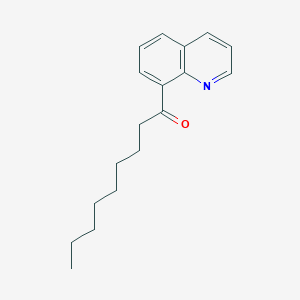
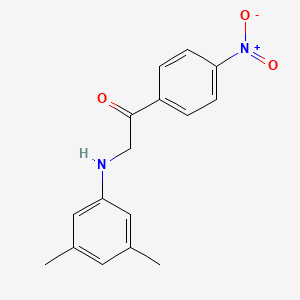
![Tetracyclo[2.1.0.01,3.02,5]pentane](/img/structure/B14467978.png)
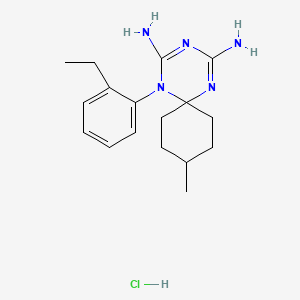
![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)
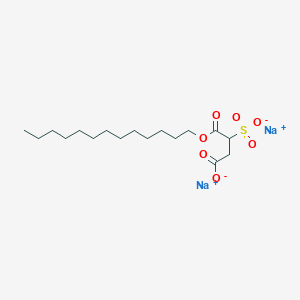
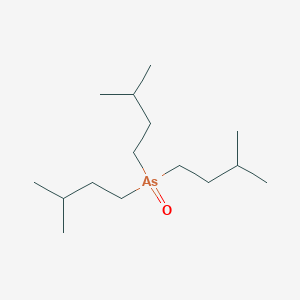
![2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile](/img/structure/B14468014.png)

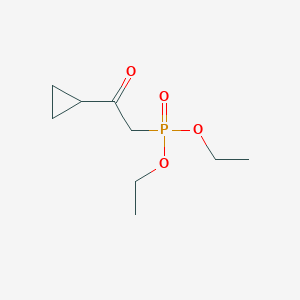

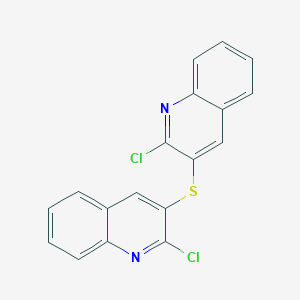

![3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one](/img/structure/B14468052.png)
